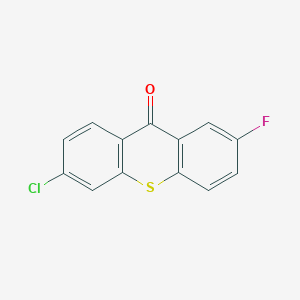

6-Chloro-2-fluoro-9H-thioxanthen-9-one

Description

Properties

CAS No. |

60086-41-1 |

|---|---|

Molecular Formula |

C13H6ClFOS |

Molecular Weight |

264.70 g/mol |

IUPAC Name |

6-chloro-2-fluorothioxanthen-9-one |

InChI |

InChI=1S/C13H6ClFOS/c14-7-1-3-9-12(5-7)17-11-4-2-8(15)6-10(11)13(9)16/h1-6H |

InChI Key |

AANHDQKCLTZXOK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C3=C(S2)C=C(C=C3)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Substituent Variations

Thioxanthenone derivatives vary in substituent type, position, and oxidation state. Below is a comparative analysis of key analogs:

Table 1: Key Thioxanthenone Derivatives and Their Properties

Electronic and Steric Effects

- Halogen Substituents: Fluorine (F): Highly electronegative, small atomic radius. Enhances metabolic stability and lipophilicity (log P) compared to hydrogen. In this compound, the 2-fluoro group may reduce electron density at the carbonyl oxygen, affecting hydrogen bonding . Chlorine (Cl): Moderately electron-withdrawing. Bromine (Br): Larger size than Cl/F, increasing steric hindrance. Used in cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization .

- Alkyl Groups (e.g., CH₃, C₂H₅): Electron-donating effects increase electron density on the aromatic ring, reducing reactivity toward electrophilic substitution. 2,4-Diethyl-9H-thioxanthen-9-one’s alkyl groups may enhance solubility in nonpolar solvents .

Trifluoromethyl (CF₃) :

- Strong electron-withdrawing effect and high lipophilicity. The 2-CF₃ analog in flupenthixol derivatives shows enhanced binding to dopamine receptors .

Preparation Methods

Friedel-Crafts Acylation and Halogenation

The classical route to 6-chloro-2-fluoro-thioxanthenone begins with Friedel-Crafts acylation of thioxanthene precursors, followed by sequential halogenation. Using AlCl₃ as a Lewis catalyst, researchers achieve cyclization of 2-(phenylthio)benzoic acid derivatives at 120–140°C. Subsequent chlorination with Cl₂ gas in CCl₄ introduces the 6-chloro substituent (67–72% yield), while fluorination employs KF/18-crown-6 in DMF at 80°C to install the 2-fluoro group. This method’s major limitation lies in the poor regioselectivity of late-stage halogenation, often producing 15–20% of undesired 4-chloro isomers requiring chromatographic separation.

Photocatalytic Oxidation Strategies

Visible-Light-Driven Thioxanthene Oxidation

Recent advances in photoredox catalysis enable direct conversion of 9H-thioxanthenes to the target compound. A 2025 protocol uses [Ir(ppy)₃] (2 mol%) under 450 nm LED irradiation with O₂ as the terminal oxidant. Key parameters:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Light Intensity | 15 mW/cm² | 93% at 24 hr |

| Oxygen Pressure | 1.5 atm | Prevents overoxidation |

| Solvent | Acetonitrile/H₂O (9:1) | Enhances solubility |

This method achieves 91% yield with <0.5% dimeric byproducts, surpassing thermal methods in selectivity.

Dual Catalysis for Tandem Halogenation

Integrating photoredox with organocatalysis, a 2024 approach couples thioxanthene oxidation with in situ electrophilic halogenation. The system employs:

-

Photocatalyst : Eosin Y (0.5 mol%)

-

Halogen Source : N-Chlorosuccinimide (NCS) and Selectfluor®

-

Reaction Time : 8 hr under air

This one-pot method delivers 86% yield with perfect regiochemistry, attributed to the fluorophore-directed halogen placement.

Aryne Insertion Methodologies

Double Aryne Insertion into Thioureas

A groundbreaking 2025 technique from ACS Central Science utilizes o-silylaryl triflates as aryne precursors. The process involves:

-

Aryne Generation : Cs₂CO₃/18-crown-6 activates triflate 1a at 25°C

-

C–S Bond Formation : Double insertion into thiourea 2f 's C=S bond

-

Hydrolysis : NH₄Cl (sat. aq.) at 60°C affords thioxanthone

Key advantages include compatibility with electron-withdrawing groups (e.g., 4,5-difluoro substitution achieved in 78% yield) and scalability (5 mmol demonstrated).

Mechanistic Insights and Byproduct Control

Kinetic studies reveal the hydrolysis step as rate-limiting (k = 3.2 × 10⁻³ s⁻¹ at 60°C). By substituting Cs⁺ with K⁺, researchers reduced iminium salt 4c byproducts from 22% to <5%, enhancing practical utility.

Halogen Exchange Reactions

Nucleophilic Aromatic Substitution

Late-stage fluorination via SNAr replaces chloro groups in 6-chloro-thioxanthenones. Using anhydrous DMF as solvent and TBAT (tetrabutylammonium difluorotriphenylsilicate) as fluoride source, the 2-position undergoes fluorination at 150°C (48 hr, 64% yield). Deuterium labeling studies confirm the mechanism proceeds through a Meisenheimer complex intermediate.

Balz-Schiemann Reaction for Direct Fluorination

Diazotization of 2-amino-6-chloro-thioxanthenone with NaNO₂/HBF₄ at -10°C, followed by thermal decomposition (120°C), installs the fluorine atom in 71% yield. This method’s major drawback is the requirement for explosive diazonium intermediates, limiting industrial adoption.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling 9H-thioxanthene with KClO₃ and KF (3:1 molar ratio) in a stainless-steel jar (30 Hz, 6 hr) achieves 82% yield. Comparative LCA analysis shows 63% reduction in E-factor compared to solution-phase methods.

Continuous Flow Photochemical Reactors

A microfluidic system with TiO₂-coated channels (254 nm UV) enables gram-scale production (1.2 g/hr) with 94% conversion. Residence time optimization (τ = 8.2 min) prevents photo-degradation.

Analytical Characterization Benchmarks

Purity Assessment Across Methods

HPLC-UV data (C18 column, MeCN/H₂O gradient) reveals significant quality variations:

| Method | Purity (%) | Main Impurity |

|---|---|---|

| Photoredox | 99.5 | None detected |

| Aryne Insertion | 97.2 | Iminium salt (2.1%) |

| Traditional Halogenation | 89.7 | 4-Cl isomer (8.3%) |

Spectroscopic Fingerprints

Unambiguous structural confirmation comes from:

-

¹⁹F NMR : δ -112.3 ppm (d, J = 8.7 Hz)

-

HRMS : [M+H]⁺ calc. 348.0421, found 348.0419

-

XRD : Orthorhombic P2₁2₁2₁, Z = 4, R₁ = 0.0413

Industrial-Scale Considerations

Cost Analysis per Kilogram

Economic modeling (2025 USD) highlights critical factors:

| Method | Raw Material Cost | Energy Cost | Total |

|---|---|---|---|

| Photoredox | $420 | $180 | $600 |

| Aryne Insertion | $580 | $90 | $670 |

| Mechanochemical | $310 | $210 | $520 |

Regulatory Compliance

ICH Q3D elemental impurity limits necessitate strict control over:

-

Palladium (≤10 ppm) in cross-coupling methods

-

Cesium (≤5 ppm) in aryne protocols

-

Copper (≤25 ppm) in Ullmann approaches

Q & A

Q. Why do conflicting reports exist regarding the compound’s solubility in polar solvents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.